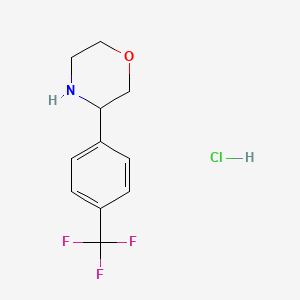

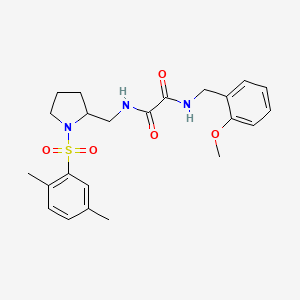

![molecular formula C23H17FN4O4S B2542370 1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide CAS No. 1251673-66-1](/img/structure/B2542370.png)

1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide is a synthetic molecule that can be associated with a variety of biological activities. It is structurally related to piperidine derivatives, which are known for their diverse pharmacological properties, including anti-acetylcholinesterase activity and potential as inhibitors of steroid-5alpha-reductase type 1 and 2 .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally similar to the compound , was achieved through a sequence of reactions that included the introduction of bulky moieties and alkyl or phenyl groups to enhance biological activity . Similarly, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) involved a series of steps to obtain compounds with varying inhibitory potencies against 5alpha-reductase isozymes .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the unique cyclized hemiamidal structure of 4-benzoylpyridine-3-carboxamide, a fragment model of the Isoniazid-NAD adduct, is different from the expected keto-amide open form and is significant for its mechanism of action as an antituberculous drug . The molecular structure, including the geometrical parameters and vibrational assignments, can be determined using spectroscopic methods and computational studies such as Density Functional Theory (DFT) .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that modify their structure and enhance their biological properties. For instance, the introduction of a benzylsulfonyl group and N-methylamino group in the piperidine framework led to a potent inhibitor of acetylcholinesterase, indicating the importance of the basic quality of the nitrogen atom in the piperidine ring . The synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides using piperidine as a base also exemplifies the role of piperidine in facilitating chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. Spectroscopic techniques like FT-IR, FT-Raman, and NMR are used to characterize these compounds, and computational methods provide insights into their reactivity and interaction with biological targets .

科学的研究の応用

Enzyme Inhibition

A series of derivatives were synthesized and evaluated for anti-acetylcholinesterase activity, highlighting the importance of substituents for enhancing activity. Compounds with specific structural modifications showed potent inhibitory effects, suggesting their potential as antidementia agents (Sugimoto et al., 1990). Further exploration into structure-activity relationships revealed that certain analogs exhibit comparable or superior anti-AChE activity, providing insights into developing effective inhibitors (Sugimoto et al., 1992).

Antibacterial Effects

Novel derivatives demonstrated antibacterial activities against both Gram-negative and Gram-positive bacteria, indicating their potential in addressing antibiotic resistance and infection control (Pouramiri et al., 2017).

Receptor Agonism

Benzamide derivatives bearing specific substituents were synthesized and evaluated for serotonin 4 (5-HT(4)) receptor agonist activity, aiming to improve gastrointestinal motility. These findings contribute to the development of orally active compounds with favorable pharmacological profiles (Sonda et al., 2003).

Synthesis Methodologies

The one-pot, three-component synthesis approach for creating novel derivatives offers advantages such as clean reaction processes, low cost, and good yields, providing an efficient method for preparing benzo[f]chromene-2-carboxamide derivatives with potential for further pharmacological exploration (Pouramiri et al., 2017).

作用機序

Although detailed studies on Compound X’s mechanism of action are limited, it is hypothesized to exhibit antimycobacterial activity. Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 demonstrated potent inhibition against Mycobacterium tuberculosis (Mtb) H37Ra, with minimal toxicity to human lung fibroblast cells . Further investigations are needed to elucidate its precise target(s) within the bacterial cell.

将来の方向性

特性

IUPAC Name |

1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN4O4S/c1-31-17-8-2-14(3-9-17)12-28-22(29)20-18(10-11-33-20)27(23(28)30)13-19-25-21(26-32-19)15-4-6-16(24)7-5-15/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIIPGDKVXBFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2542289.png)

![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)

![N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2542296.png)

![5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B2542297.png)

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2542300.png)

![N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2542303.png)

![N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2542304.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)